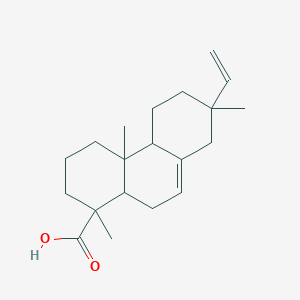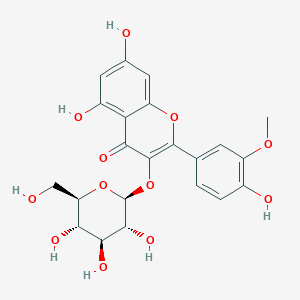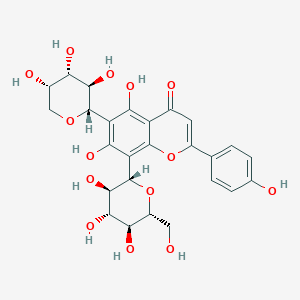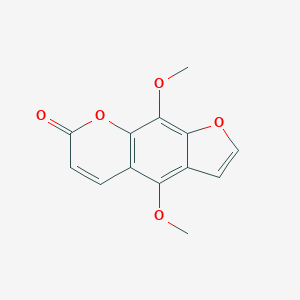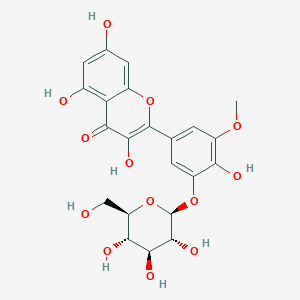
异甜菊醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
作用机制
异甜菊醇的作用机制涉及其与特定分子靶点和途径的相互作用。 例如,异甜菊醇已被证明会导致各种癌细胞系中的细胞周期停滞,导致细胞增殖抑制 . 它还调节关键胰岛素调节基因的基因表达谱,有助于其降血糖作用 . 参与这些过程的确切分子靶点和途径仍在研究中,但该化合物调节多种生物途径的能力突出了其治疗潜力 .
生化分析
Biochemical Properties
Isosteviol interacts with various enzymes, proteins, and other biomolecules. It is a major class of naturally occurring biologically active diterpene compounds . The wide spectrum of pharmacological activity of Isosteviol has developed an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent Isosteviol derivatives .
Cellular Effects
Isosteviol has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce the oxidative damage to Brassica napus seedlings caused by salt stress by regulating the production of osmotic substances and reactive oxygen species (ROS) .
Molecular Mechanism
At the molecular level, Isosteviol exerts its effects through various mechanisms. It interacts with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isosteviol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Isosteviol can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isosteviol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Isosteviol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
异甜菊醇可以通过甜菊醇的瓦格纳-梅尔外因重排合成,甜菊醇是通过甜菊糖苷的水解获得的 . 反应通常涉及使用强酸,如盐酸、硫酸或氢溴酸 . 工业生产方法已被开发出来,以提高异甜菊醇的产量和纯度。 其中一种方法涉及使用酸性离子交换树脂,该树脂提供了更高的产物特异性和效率 . 另一种方法利用路易斯酸,其中三价铁离子是最佳催化剂,收率为 83.2% .
化学反应分析
异甜菊醇经历各种化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括无机酸、有机酸和酸性离子液体 . 从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,异甜菊醇的氧化会导致具有潜在生物活性的不同衍生物的形成 .
相似化合物的比较
属性
CAS 编号 |
27975-19-5 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |
InChI 键 |
KFVUFODCZDRVSS-XCDUIVLNSA-N |
SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |
手性 SMILES |
C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |
规范 SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |
同义词 |
(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


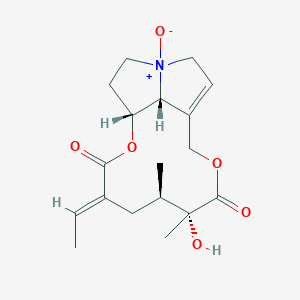
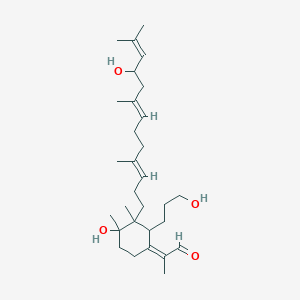
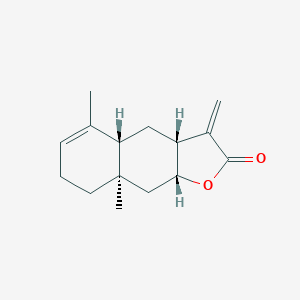
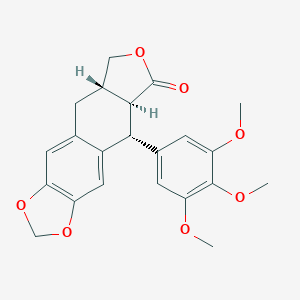

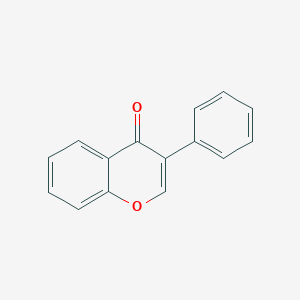

![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
